1-(3-hydroxypropyl)-3,9-dimethyl-7-(2-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
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Overview
Description
1-(3-hydroxypropyl)-3,9-dimethyl-7-(2-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is a complex heterocyclic compound that belongs to the class of triazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-hydroxypropyl)-3,9-dimethyl-7-(2-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the triazine ring, followed by the introduction of the hydroxypropyl, dimethyl, and methylbenzyl groups. Common synthetic methods include:
Cyclization reactions: Formation of the triazine ring through cyclization of appropriate precursors under controlled conditions.
Substitution reactions: Introduction of functional groups via nucleophilic or electrophilic substitution reactions.
Hydrolysis and reduction: Conversion of intermediate compounds to the desired product through hydrolysis and reduction steps.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis, solid-phase synthesis, and continuous flow chemistry are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-hydroxypropyl)-3,9-dimethyl-7-(2-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione undergoes various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents.
Reduction: Reduction of specific functional groups under reducing conditions.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
1-(3-hydroxypropyl)-3,9-dimethyl-7-(2-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antifungal, anticancer, and antiviral properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-hydroxypropyl)-3,9-dimethyl-7-(2-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering gene expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazine derivatives: Compounds with similar triazine ring structures but different substituents.
Purine derivatives: Compounds with purine rings that share structural similarities.
Uniqueness
1-(3-hydroxypropyl)-3,9-dimethyl-7-(2-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(3-hydroxypropyl)-3,9-dimethyl-7-[(2-methylphenyl)methyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O3/c1-13-7-4-5-8-15(13)12-25-18(28)16-17(23(3)20(25)29)21-19-24(16)11-14(2)22-26(19)9-6-10-27/h4-5,7-8,27H,6,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSTWQYZOUUGFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC=C4C)CCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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